molecular formula C15H17N3O B3061614 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl- CAS No. 133305-92-7

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-

Cat. No. B3061614
CAS RN: 133305-92-7
M. Wt: 255.31 g/mol
InChI Key: CVLGNWUGFVTZRC-UHFFFAOYSA-N
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Description

KF 15570 is a chemical compound that belongs to the class of imidazoquinoline derivatives. It was initially developed by Kyowa Hakko Kogyo Co., Ltd. This compound has been studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases and immune system disorders .

Preparation Methods

The synthesis of KF 15570 involves several steps:

    Starting Material: The process begins with 1-butylisatoic anhydride.

    Reaction with Ethylnitroacetate: This starting material is reacted with the anion of ethylnitroacetate to produce 1-butyl-4-hydroxy-3-nitroquinolin-2(1H)-one.

    Chlorination: The hydroxy group in the intermediate compound is chlorinated using phosphorus oxychloride under reflux conditions to yield a chlorinated product.

    Substitution: The chlorine atom in the chlorinated product is replaced by a methyl amino group in tetrahydrofuran (THF).

    Hydrogenation and Cyclization: The nitro group is hydrogenated, followed by cyclization in refluxing triethylorthoformate to afford KF 15570.

Chemical Reactions Analysis

KF 15570 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using hydrogen peroxide in hot acetic acid.

    Substitution: The chlorine atom in the intermediate can be replaced by a methyl amino group in THF.

    Hydrogenation: The nitro group in the intermediate is hydrogenated to form an amine.

    Cyclization: The final step involves cyclization in refluxing triethylorthoformate.

Mechanism of Action

The mechanism of action of KF 15570 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

KF 15570 can be compared to other similar compounds, particularly bronchodilators:

Similar compounds include:

  • Theophylline
  • Aminophylline
  • Other imidazoquinoline derivatives

KF 15570 stands out due to its higher potency and reduced side effects compared to these similar compounds.

properties

CAS RN

133305-92-7

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

5-butyl-1-methylimidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3

InChI Key

CVLGNWUGFVTZRC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C

Other CAS RN

133305-92-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.0 g (0.015 mole) of 4-hydroxy-1-methyl-1H-imidazo[4,5-c]quinoline was suspended in 50 ml of dimethylformamide, and 0.80 g (0.020 mole) of 60% sodium hydride was added with ice cooling, followed by stirring at 50° C. for 30 minutes. Then, the mixture was again ice-cooled and 2.6 ml (0.023 mole) of n-butyl iodide was added dropwise, followed by stirring at 50° C. for 2 hours. The solvent was evaporated under reduced pressure, and water was added to the residues, followed by extraction with chloroform. The extract was washed with an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate and filtered. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: chloroform/methonal=17/1), followed by recrystallization from isopropanol-isopropyl ether, to afford 2.5 g of Compound 1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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